molecular formula C13H19N3O3 B2669177 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2195937-91-6

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No.: B2669177
CAS No.: 2195937-91-6
M. Wt: 265.313
InChI Key: LNEXSIVSJJPMJK-UHFFFAOYSA-N
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Description

Evolution of Imidazolidine-2,4-dione (Hydantoin) Derivatives in Pharmaceutical Research

The hydantoin nucleus, first isolated by Adolf von Baeyer in 1861, has undergone extensive structural diversification to yield clinically impactful compounds. Early synthetic routes, such as the Urech hydantoin synthesis (1873) and Bucherer–Bergs reaction (1930s), enabled the preparation of 5-substituted hydantoins, laying the groundwork for structure-activity relationship (SAR) studies. Phenytoin, a 5,5-diphenylhydantoin derivative discovered in 1936, marked a paradigm shift in anticonvulsant therapy by demonstrating efficacy without sedative effects. Its success spurred the development of analogs like fosphenytoin and dantrolene, which retained the hydantoin core while modifying peripheral substituents to optimize pharmacokinetic and safety profiles.

Hydantoins also found utility beyond neurology. Iprodione, a fungicide featuring a dichlorophenyl-substituted hydantoin, underscores the scaffold’s versatility in agrochemical applications. Mechanistically, hydantoins often act via voltage-gated sodium channel modulation or enzymatic inhibition, as seen in dihydropyrimidinases and allantoinases. The hydrolytic conversion of hydantoins to amino acids further enabled their industrial use in synthesizing methionine and glycine.

Hydantoin Derivative Substituents Therapeutic Application Year Introduced
Phenytoin 5,5-diphenyl Anticonvulsant 1938
Dantrolene Nitrofuryl Muscle relaxant 1979
Iprodione Dichlorophenyl Fungicide 1970s

Emergence of Piperidine-Based Scaffolds in Medicinal Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has become a cornerstone of drug design due to its conformational flexibility and ability to mimic bioactive conformations. The integration of piperidine into pharmacophores enhances solubility and bioavailability, as evidenced by its prevalence in antipsychotics, analgesics, and antiviral agents. For instance, HIV-1 protease inhibitors such as LPV-23 and DRV-45 employ piperidine as a P2 ligand to improve binding affinity and resistance profiles.

Recent synthetic methodologies have expanded piperidine’s utility. The Michael addition of 5-thioxoimidazolidin-2-one intermediates to piperidine derivatives, as described by Gouveia et al., enables the construction of hybrid molecules with dual pharmacophoric elements. Such strategies capitalize on piperidine’s capacity to act as a spacer or conformational lock, optimizing interactions with target proteins like the NLRP3 inflammasome or viral proteases.

Piperidine-Containing Drug Target Indication Key Structural Feature
Lopinavir HIV/AIDS Piperidine-P2 ligand
Risperidone Schizophrenia Piperidine-ethyl bridge
LPSF/PTS10 Antimicrobial Piperidine-thioxoimidazolidine

Significance of Cyclopropyl Moieties in Drug Design

Cyclopropane, a strained three-membered carbocycle, confers unique physicochemical properties to drug molecules. Its high bond angle distortion (60°) enhances ring stability while promoting strong van der Waals interactions with hydrophobic protein pockets. The cyclopropanecarbonyl group in 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione likely improves metabolic resistance by shielding ester bonds from hydrolytic enzymes, a strategy validated in Tanshinone I hybrids targeting the NLRP3 inflammasome.

Cyclopropyl-containing drugs, such as the antiretroviral rilpivirine and the antifungal ciproconazole, leverage this moiety to prolong half-lives and reduce off-target effects. Quantum mechanical studies suggest that cyclopropane’s electron-deficient nature facilitates π-alkyl interactions with aromatic residues in enzyme active sites, enhancing binding specificity.

Cyclopropane-Containing Drug Therapeutic Class Key Benefit
Rilpivirine Antiretroviral Reduced CYP3A4 metabolism
Ciproconazole Antifungal Enhanced membrane permeability
Tanshinone I hybrid (5j) NLRP3 inhibitor Improved solubility

Research Trajectory and Contemporary Relevance

The convergence of hydantoin, piperidine, and cyclopropane motifs in This compound reflects a deliberate effort to amalgamate historical insights with modern design principles. Hydantoin’s proven efficacy in CNS disorders, piperidine’s pharmacokinetic advantages, and cyclopropane’s metabolic resilience collectively address longstanding challenges in drug development, such as blood-brain barrier penetration and hepatic first-pass metabolism.

Recent studies on imidazolidine-2,4-dione hybrids, such as (LPSF/PTS10) and (LPSF/PTS23), demonstrate the feasibility of combining sulfur-containing hydantoins with aromatic aldehydes for antimicrobial applications. Similarly, scaffold hybridization strategies in NLRP3 inhibitors highlight the potential of cyclopropanecarbonyl-piperidine conjugates to disrupt protein oligomerization, a critical step in inflammatory cascades. These advances underscore the compound’s relevance in targeting multifactorial diseases, including neurodegenerative disorders and chronic inflammation.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-14-11(17)8-16(13(14)19)10-4-6-15(7-5-10)12(18)9-2-3-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEXSIVSJJPMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropanecarbonyl group and an imidazolidine dione structure. Its molecular formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2} with a molecular weight of approximately 250.31 g/mol. The structural complexity allows for diverse interactions with biological targets.

Research indicates that compounds similar to This compound may function as soluble guanylate cyclase (sGC) activators. The sGC pathway is crucial for nitric oxide signaling, which plays a significant role in various physiological processes, including vasodilation and neurotransmission. Dysfunction in this pathway has been implicated in conditions such as glaucoma and hypertension .

Antimicrobial Properties

Piperidine derivatives have been investigated for their broad-spectrum antimicrobial activities, targeting various pathogens including bacteria and fungi. The mechanisms often involve interference with cellular integrity and function, leading to cell death through apoptosis or necrosis .

Study 1: sGC Activation in Ocular Therapy

A significant study highlighted the development of sGC activators designed for ocular delivery, which demonstrated efficacy in reducing intraocular pressure in animal models. This suggests that similar compounds could be developed for therapeutic use in managing glaucoma .

Study 2: Antifungal Efficacy Against Candida auris

In a comparative study, several piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeMIC (μg/mL)Mechanism of Action
Compound APiperidine0.24Induces apoptosis
Compound BPiperidine0.97Disrupts plasma membrane
Compound CImidazolidineNot specifiedsGC activation

Scientific Research Applications

Antiglaucoma Agents

Recent studies have highlighted the compound's potential as an antiglaucoma agent. It has been shown to activate soluble guanylate cyclase (sGC), which plays a crucial role in regulating intraocular pressure. A study demonstrated that a derivative of this compound effectively lowered intraocular pressure in cynomolgus monkeys over a 24-hour period following topical administration . This suggests a promising avenue for treating glaucoma through enhanced sGC activity.

Neuropharmacological Research

The compound's structural features make it a candidate for neuropharmacological studies. Its ability to interact with neurotransmitter systems could be explored for developing treatments for neurological disorders. The piperidine moiety is known for its role in modulating central nervous system activity, which can be beneficial in addressing conditions such as anxiety or depression.

The biological activity of 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is primarily attributed to its ability to modulate signaling pathways associated with nitric oxide and cyclic guanosine monophosphate (cGMP). The activation of sGC leads to increased levels of cGMP, which is critical for various physiological processes, including vasodilation and neurotransmission.

Case Study 1: Ocular Administration

A significant case study involved the development of formulations for ocular delivery of this compound. Researchers designed molecules that could effectively penetrate ocular tissues and activate oxidized sGC, restoring its functionality in glaucomatous conditions. This study not only confirmed the efficacy of the compound but also provided insights into formulation strategies for enhancing bioavailability in ocular applications .

Case Study 2: Pharmacological Profiling

In another research effort, pharmacological profiling of this compound revealed its interactions with multiple receptor systems. The findings indicated potential applications beyond glaucoma treatment, suggesting roles in managing cardiovascular conditions through vasodilatory effects mediated by cGMP signaling pathways.

Chemical Reactions Analysis

Key Reactive Sites and Functional Groups

The compound’s reactivity is dictated by three primary regions:

  • Imidazolidine-2,4-dione (diketopiperazine) core : Susceptible to nucleophilic attack, ring-opening, and hydrolysis.

  • Cyclopropanecarbonyl-piperidine moiety : The amide bond may undergo hydrolysis, and the piperidine ring can participate in alkylation or oxidation.

  • Methyl substituent at position 3 : Potential for halogenation or oxidation under specific conditions.

2.1. Formation of the Imidazolidine-2,4-dione Core

The diketopiperazine core is typically synthesized via cyclization of dipeptide precursors or urea derivatives. For example:

  • Cyclocondensation : A dipeptide ester undergoes intramolecular cyclization under basic or thermal conditions to form the dione structure .

    Dipeptide esterBase/ΔImidazolidine-2,4-dione+ROH\text{Dipeptide ester} \xrightarrow{\text{Base/Δ}} \text{Imidazolidine-2,4-dione} + \text{ROH}

2.2. Functionalization of the Piperidine Ring

The piperidine ring is modified through:

  • Acylation : Reaction with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

    Piperidin-4-amine+ClC(=O)C3H5Et3NCyclopropanecarbonyl-piperidine\text{Piperidin-4-amine} + \text{ClC(=O)C}_3\text{H}_5 \xrightarrow{\text{Et}_3\text{N}} \text{Cyclopropanecarbonyl-piperidine}
  • Alkylation : Substituents are introduced at the piperidine nitrogen via SN2 reactions with alkyl halides .

2.3. Hydrolysis of the Amide Bond

The cyclopropanecarbonyl-piperidine amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields cyclopropanecarboxylic acid and piperidin-4-amine .

    Amide+H2OHClCyclopropanecarboxylic acid+Piperidin-4-amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Cyclopropanecarboxylic acid} + \text{Piperidin-4-amine}
  • Basic Hydrolysis : Produces carboxylate salts under alkaline conditions .

3.1. Ring-Opening Reactions

  • Nucleophilic Attack : Reaction with amines or alcohols leads to ring-opening, forming diamide derivatives .

    Diketopiperazine+RNH2Diamide+H2O\text{Diketopiperazine} + \text{RNH}_2 \rightarrow \text{Diamide} + \text{H}_2\text{O}
  • Acid-Catalyzed Hydrolysis : Cleaves the dione ring to generate linear dipeptides .

3.2. Halogenation

The methyl group at position 3 can undergo free-radical bromination or chlorination under UV light :

3-Methyl group+X23-(Halomethyl) derivative\text{3-Methyl group} + \text{X}_2 \xrightarrow{\text{hν}} \text{3-(Halomethyl) derivative}

4.1. Piperidine Ring Oxidation

The piperidine ring is oxidized to a pyridine derivative using strong oxidants like KMnO₄ or RuO₄ :

PiperidineKMnO4/H+Pyridine+H2O\text{Piperidine} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyridine} + \text{H}_2\text{O}

4.2. Reduction of the Dione Core

Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a tetrahydropyrimidine :

Imidazolidine-2,4-dioneH2/Pd-CTetrahydropyrimidine\text{Imidazolidine-2,4-dione} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Tetrahydropyrimidine}

Stability and Degradation Pathways

  • Photodegradation : The cyclopropane ring may undergo ring-opening under UV exposure, forming unsaturated derivatives .

  • Thermal Decomposition : At elevated temperatures (>200°C), the dione core decomposes to cyanate and amine fragments.

Comparison with Similar Compounds

Key Observations :

  • The hydantoin core in the target compound introduces hydrogen-bonding capacity, similar to the urea group in Compound 23 but distinct from the pyrazolone in Compound 42.
  • The cyclopropanecarbonyl-piperidine moiety is conserved across all three compounds, suggesting a shared role in conferring metabolic stability or target binding .

Comparison :

  • Bases and Solvents : Compound 42 uses NaH in DMF, favoring rapid acylation, while Compound 23 employs triethylamine in DCM for milder conditions. The target compound likely requires similar acylation of a piperidin-4-yl-hydantoin precursor.
  • Yield and Purification : Compound 23’s moderate yield (48%) and crystallization step suggest challenges in isolating polar urea derivatives. The target compound’s hydantoin core may necessitate alternative purification methods due to intermediate solubility.

Physicochemical Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Compound Melting Point Key Spectral Data
Compound 23 197–198°C 1H-NMR (DMSO-d6): δ 1.05–1.20 (m, 4H, cyclopropane), 3.20–3.80 (m, 4H, piperidine)
Target Compound Not reported Predicted: Strong C=O stretches (1700–1750 cm⁻¹ in IR); methyl singlet at δ 1.2–1.5 (1H-NMR)

Analysis :

  • The urea group in Compound 23 contributes to its high melting point via hydrogen bonding. The target compound’s hydantoin moiety may exhibit similar intermolecular interactions but with reduced thermal stability compared to urea.
  • The cyclopropane ring’s characteristic NMR signals (δ 1.05–1.20) and IR absorptions (~1750 cm⁻¹ for carbonyl) are expected to align across all three compounds .

Q & A

Basic: What are the optimal synthetic routes for 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Cyclopropanecarbonyl Chloride Coupling: React piperidin-4-amine with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(cyclopropanecarbonyl)piperidin-4-amine .

Imidazolidine-2,4-dione Formation: Condense the intermediate with methyl isocyanate or a methyl-substituted urea derivative in the presence of a catalyst (e.g., DCC/DMAP) to form the imidazolidine-2,4-dione core .

Purification: Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) for high-purity isolation .

Key Considerations:

  • Optimize reaction time and temperature to avoid decomposition (e.g., 0–25°C for cyclopropanecarbonyl coupling).
  • Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • IR Spectroscopy: Identify carbonyl stretches (imidazolidine-2,4-dione C=O at ~1750–1700 cm1^{-1}, cyclopropanecarbonyl C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry (GC-MS/LC-MS): Confirm molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

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